Trimetazidine

Overview

Description

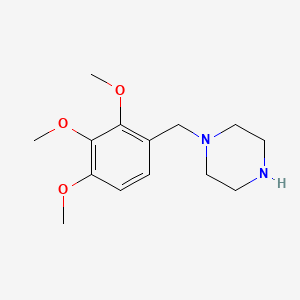

Trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) is a metabolic modulator approved for treating stable angina pectoris and heart failure. It shifts myocardial energy production from fatty acid oxidation to glucose metabolism, improving cellular efficiency under ischemic conditions . Clinical trials demonstrate its efficacy in improving exercise tolerance, left ventricular ejection fraction (LVEF), and angina symptoms .

Preparation Methods

Reductive Amination: The Cornerstone of Trimetazidine Synthesis

One-Step Reductive Amination Using Formic Acid

The most widely adopted method for this compound synthesis involves a one-step reductive amination reaction between 2,3,4-trimethoxybenzaldehyde and piperazine, catalyzed by formic acid. This approach, detailed in patents CN102850296A and CN102850296B, eliminates the need for hazardous reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which pose significant safety risks in industrial settings .

The reaction proceeds under reflux conditions in a methanol solvent, with formic acid serving dual roles as a catalyst and reducing agent. Key parameters include:

-

Molar ratio : 1:1.2 (2,3,4-trimethoxybenzaldehyde to piperazine)

-

Temperature : 100–110°C

-

Reaction time : 2–5 hours

A critical advantage lies in the in situ generation of the Schiff base intermediate, which undergoes immediate reduction to form this compound. This contrasts with traditional two-step methods requiring isolation of intermediates, which often degrade yield through side reactions .

Solvent and Catalyst Optimization

Recent studies have explored solvent systems to enhance reaction efficiency. Methanol remains the solvent of choice due to its ability to dissolve both aromatic aldehydes and amine reactants. However, alternatives like toluene-water biphasic systems show promise in facilitating easier product separation, albeit with a slight yield reduction (72–78%) .

Catalyst innovations include:

-

Formic acid-triethylamine complexes : Improve proton transfer efficiency, reducing reaction time to 1.8 hours

-

Zeolite-supported catalysts : Enable catalyst回收 (recovery) in batch processes, though industrial adoption remains limited

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Reductive Amination

The evolution from LiAlH₄/NaBH₄-based reductions to formic acid-mediated processes represents a paradigm shift in this compound synthesis. The table below contrasts key metrics:

| Parameter | LiAlH₄/NaBH₄ Method | Formic Acid Method |

|---|---|---|

| Yield (%) | 65–72 | 78–85 |

| Reaction Steps | 2 | 1 |

| Hazard Classification | High (pyrophoric) | Moderate |

| Byproduct Formation | 8–12% | 3–5% |

| Industrial Scalability | Limited | High |

The formic acid method reduces byproduct generation through controlled protonation of the imine intermediate, minimizing oligomerization side reactions .

Impurity Profiling and Control Strategies

Major Synthesis-Related Impurities

The JOCPR study identified (2,3,4-trimethoxyphenyl)methanol (Impurity D) as a critical byproduct arising from incomplete reduction of the aldehyde precursor . Key formation pathways include:

-

Partial reduction of 2,3,4-trimethoxybenzaldehyde prior to amine conjugation

-

Hydrolysis of the Schiff base intermediate under acidic conditions

Controlled experiments demonstrate that maintaining reaction pH between 5–6 and using anhydrous solvents reduces Impurity D levels from 1.2% to <0.3% .

Analytical Control Methods

Recent protocols employ HPLC-MS for impurity quantification:

-

Column : C18, 250 × 4.6 mm, 5 µm

-

Mobile phase : Acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v)

-

Detection : UV at 254 nm

This method achieves baseline separation of this compound from Impurity D within 12 minutes, with a detection limit of 0.05% .

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalytic Systems

While noble metal catalysts (e.g., Pd/C) show theoretical promise for low-temperature reductions, their high cost ($120–150/g) renders them economically unviable compared to formic acid ($0.5–0.8/L). Current research focuses on iron-based nanocatalysts, which achieve 81% yield at 80°C but require further stability testing .

Chemical Reactions Analysis

Types of Reactions: Trimetazidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: The compound can be reduced to form different derivatives.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Clinical Applications

-

Angina Pectoris

- Efficacy : Trimetazidine has been shown to significantly reduce the frequency of angina attacks and decrease nitroglycerin consumption in patients with stable angina. In a study involving 109 patients, the number of anginal episodes decreased from 8.1 to 2.9 per week, and nitroglycerin use dropped by over 50% .

- Exercise Tolerance : The addition of this compound to standard therapy has been linked to improved exercise capacity and reduced exercise-induced myocardial ischemia .

-

Heart Failure

- Heart Failure with Reduced Ejection Fraction (HFrEF) : Clinical studies indicate that this compound can improve symptoms in patients with HFrEF. It has been associated with better left ventricular function and quality of life improvements . A meta-analysis highlighted its role in reducing hospitalization rates for heart failure exacerbations .

- Mechanistic Benefits : this compound reduces cardiomyocyte apoptosis and inflammation while enhancing myocardial repair processes post-ischemia .

- Contrast-Induced Nephropathy

Table 1: Summary of Clinical Studies on this compound

Table 2: Mechanistic Insights into this compound's Effects

| Mechanism | Effect |

|---|---|

| Metabolic Shift | Enhances glucose oxidation, reduces fatty acid metabolism |

| Anti-Apoptotic Action | Decreases cardiomyocyte apoptosis during ischemia |

| Inflammation Reduction | Lowers levels of reactive oxygen species and inflammatory markers |

Case Studies

-

Case Study on Angina Management :

A patient with chronic stable angina was treated with this compound alongside conventional anti-anginal therapy. Over a period of three months, the patient reported a significant decrease in anginal episodes from daily occurrences to once a week, alongside a marked improvement in exercise tolerance as assessed by a six-minute walk test. -

Heart Failure Patient Outcomes :

In a cohort study involving heart failure patients receiving this compound, significant improvements were noted in left ventricular ejection fraction after six months compared to baseline measurements. Patients also reported fewer hospital admissions due to heart failure exacerbations.

Mechanism of Action

Trimetazidine exerts its effects by inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase, which is involved in fatty acid oxidation. By reducing fatty acid oxidation and promoting glucose oxidation, this compound helps maintain cellular energy levels during ischemic conditions. This mechanism ensures the proper functioning of ionic pumps and transmembranous sodium-potassium flow, thereby preserving cellular homeostasis .

Comparison with Similar Compounds

Trimetazidine vs. Beta-Blockers (e.g., Propranolol, Metoprolol)

- Mechanism : Beta-blockers reduce myocardial oxygen demand by lowering heart rate and contractility. This compound enhances metabolic efficiency without affecting hemodynamics .

- Efficacy: In a double-blind study, this compound (60 mg/day) showed comparable antianginal efficacy to propranolol (120 mg/day) but with fewer hemodynamic side effects (e.g., bradycardia) . When combined with metoprolol (TRIMPOL II trial), this compound significantly improved exercise duration (+30.1 m vs. +2.0 m in controls) and reduced weekly angina episodes .

- Safety : this compound is better tolerated in patients with contraindications to beta-blockers (e.g., asthma, severe bradycardia) .

This compound vs. Calcium Channel Blockers (e.g., Nifedipine, Diltiazem)

- Mechanism : Calcium channel blockers reduce coronary vasoconstriction and afterload. This compound lacks direct vasodilatory effects but prevents intracellular calcium overload via metabolic modulation .

- Efficacy :

- In a crossover study, this compound (60 mg/day) and nifedipine (20 mg/day) showed similar reductions in angina frequency, but this compound improved exercise tolerance more consistently .

- Compared to diltiazem, this compound demonstrated superior improvements in LVEF (+3.5% vs. +0.8%) and endothelial function in ischemic cardiomyopathy .

- Safety : this compound avoids reflex tachycardia and hypotension associated with nifedipine .

This compound vs. Nitrates

- Mechanism: Nitrates induce vasodilation via nitric oxide release.

- Efficacy :

Biological Activity

Trimetazidine is a widely used anti-ischemic agent that has garnered attention for its unique mechanisms in improving cardiac metabolism, particularly in conditions such as ischemic heart disease and heart failure. This article explores the biological activity of this compound, emphasizing its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily acts by optimizing myocardial energy metabolism. Its key mechanisms include:

- Inhibition of Fatty Acid Oxidation : this compound selectively inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase, which is crucial in the β-oxidation of fatty acids. This inhibition reduces oxygen consumption and redirects energy production towards glucose metabolism, which is more efficient under ischemic conditions .

- Enhancement of Glucose Oxidation : By increasing the activity of pyruvate dehydrogenase, this compound promotes glucose utilization, thereby improving ATP production without significantly raising intracellular acidosis .

- Reduction of Reactive Oxygen Species (ROS) : this compound decreases ROS levels and stabilizes cellular membranes, which helps protect cardiomyocytes from ischemic damage .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various cardiovascular conditions. The following table summarizes key findings from major studies:

Case Studies

- Heart Failure : A recent meta-analysis demonstrated that this compound significantly improves outcomes in patients with heart failure with reduced ejection fraction (HFrEF). It was associated with a notable decrease in cardiovascular mortality and hospitalizations while enhancing exercise capacity and quality of life metrics .

- Angina Pectoris : In a double-blind study involving patients with stable angina, this compound was shown to significantly reduce the frequency of anginal episodes and the need for nitroglycerin, indicating its effectiveness in managing symptoms related to coronary artery disease .

Safety Profile

This compound is generally well-tolerated, but some adverse effects have been reported:

- Common Side Effects : Dizziness, gastrointestinal disturbances, and headache are among the most frequently reported side effects.

- Serious Adverse Events : Rarely, neurological symptoms may occur, necessitating careful monitoring during treatment.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of trimetazidine in improving cardiac metabolism?

this compound acts as a partial inhibitor of long-chain 3-ketoacyl CoA thiolase, a key enzyme in fatty acid β-oxidation. By shifting myocardial energy metabolism from fatty acid oxidation to glucose oxidation, it enhances ATP production efficiency, preserves intracellular high-energy phosphate levels (e.g., phosphocreatine/ATP ratio), and improves post-ischemic recovery . This metabolic modulation is critical in conditions like heart failure (HF) and stable angina, where energy-starved cardiomyocytes benefit from optimized substrate utilization.

Q. What methodological approaches are used to assess this compound’s efficacy in clinical trials for heart failure?

Randomized controlled trials (RCTs) typically evaluate this compound’s impact on:

- Left ventricular ejection fraction (LVEF) via echocardiography or cardiac MRI.

- Functional capacity using the 6-minute walking test or NYHA class.

- Biochemical markers such as high-sensitivity C-reactive protein (hs-CRP) for inflammation. Meta-analyses (e.g., Gao et al., 2010) aggregate data from small RCTs to quantify improvements in LVEF (mean increase of 7.37–8.72%) and reductions in all-cause mortality (RR 0.29, 95% CI 0.17–0.49) .

Q. How is this compound administered in preclinical models to study cardioprotection?

In rodent models of myocardial infarction (MI), this compound is often administered via oral gavage or intraperitoneal injection at doses of 5–20 mg/kg/day. Outcomes include serum biomarkers (e.g., 5-hydroxytryptamine for depression-MI comorbidity), echocardiographic parameters, and histopathological analysis of infarct size .

Advanced Research Questions

Q. How do contradictions arise between this compound’s reported clinical benefits and methodological limitations of existing studies?

While meta-analyses report improved LVEF and reduced mortality in HF, these findings are derived from small, unpowered RCTs with heterogeneous designs (e.g., variable dosing, patient demographics, and follow-up durations). For example, a 2010 meta-analysis of 17 trials (n=955) showed significant heterogeneity (I² >50%) due to inconsistent ischemic vs. non-ischemic HF subgroup analyses . Advanced statistical methods, such as mixed-effects models, are recommended to adjust for confounding variables.

Q. What experimental designs are optimal for evaluating this compound’s impact on myocardial insulin resistance (IR) in HF patients?

Hyperinsulinemic-euglycemic clamp studies combined with cardiac ³¹P-MRS can quantify this compound’s effects on myocardial glucose uptake and ATP synthesis. A 2006 crossover trial (n=12) demonstrated a 33% increase in phosphocreatine/ATP ratio (1.35 vs. 1.80, p=0.03) after 90 days of this compound, correlating with improved LVEF .

Q. What is the evidence for this compound’s anti-inflammatory properties in chronic cardiovascular diseases?

Preclinical studies suggest this compound reduces neutrophil infiltration in ischemic myocardium and lowers hs-CRP levels in patients. A 2015 study hypothesized that improved endothelial metabolic status reduces oxidative stress and subsequent inflammation, though direct anti-inflammatory mechanisms remain unproven .

Q. How can researchers address the lack of robust mortality data in this compound trials?

Q. What analytical methods are validated for quantifying this compound and its metabolites in pharmacokinetic studies?

High-performance thin-layer chromatography (HPTLC) and LC-MS/MS are widely used. For example, HPTLC methods with LOD/LOQ of 10–50 ng/mL are validated for bulk drug analysis, while LC-MS/MS detects metabolites like this compound-N-oxide (CAS 1644530-89-1) in doping control studies .

Q. Methodological Challenges and Recommendations

- Data Interpretation: Conflicting results in meta-analyses (e.g., LVEF improvement vs. lack of mortality benefit) necessitate sensitivity analyses to exclude high-risk-of-bias studies .

- Combination Therapies: Trials combining this compound with statins (e.g., atorvastatin) show synergistic improvements in endothelial function (RR 0.42 for cardiovascular events, 95% CI 0.30–0.58), but drug-drug interaction studies are limited .

- Preclinical Translation: Rodent models of MI-depression comorbidity require standardized protocols for behavioral assays (e.g., forced swim test) alongside cardiac metrics .

Properties

IUPAC Name |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWVSEOVJBQKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048531 | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-34-7 | |

| Record name | Trimetazidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetazidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetazidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimetazidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETAZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.